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Compound of Interest

Compound Name: 4,5-Di(hydroxymethyl)thiazole

Cat. No.: B1512696 Get Quote

An In-Depth Technical Guide to 4,5-Di(hydroxymethyl)thiazole: Synthesis, Characterization,

and Applications in Medicinal Chemistry

Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to

engage in various biological interactions have cemented its status as a "privileged scaffold."

This structure is integral to numerous natural products, such as Vitamin B1 (Thiamine), and a

wide array of FDA-approved drugs, including anticancer and antimicrobial agents.[1][2][3][5]

Within the vast library of thiazole derivatives, molecules functionalized at multiple positions

offer exceptional versatility as building blocks for complex molecular architectures.

This guide focuses on 4,5-Di(hydroxymethyl)thiazole, also known as thiazole-4,5-dimethanol.

As a bifunctional synthon, it presents two reactive primary alcohol groups on a stable aromatic

core, making it a highly valuable, albeit specialized, intermediate for organic synthesis and drug

discovery. This document provides a comprehensive technical overview of its chemical identity,

a robust proposed synthesis protocol, expected characterization data, and its potential

applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical
Properties
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The foundational step in utilizing any chemical compound is a thorough understanding of its

structure and core properties. 4,5-Di(hydroxymethyl)thiazole is characterized by a central

thiazole ring substituted at the C4 and C5 positions with hydroxymethyl (-CH2OH) groups.

Caption: Molecular Structure of 4,5-Di(hydroxymethyl)thiazole.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
(1,3-Thiazole-4,5-

diyl)dimethanol
N/A

CAS Number 1393686-89-9 AccelaChemBio

Molecular Formula C₅H₇NO₂S AccelaChemBio

Molecular Weight 145.18 g/mol AccelaChemBio

Note: The CAS number is provided by chemical suppliers but may have limited indexing in

major public chemical databases, reflecting its status as a specialized research chemical.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

Direct experimental data for 4,5-di(hydroxymethyl)thiazole is scarce. The following table

provides predicted values alongside experimentally determined properties of related, simpler

thiazole alcohols for context and comparison.
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Property
4,5-
Di(hydroxymethyl)t
hiazole (Predicted)

5-
(Hydroxymethyl)thi
azole
(Experimental)[6]
[7]

4-Methyl-5-(2-
hydroxyethyl)thiaz
ole (Experimental)
[8][9]

Physical Form Solid Oil / Solid Solid

Boiling Point >250 °C
95-96 °C @ 0.02

mmHg
135 °C @ 7 mmHg

Melting Point >100 °C N/A <25 °C

Water Solubility High Soluble Soluble

LogP -1.0 to -0.5 -0.17 0.8

The presence of two hydroxyl groups in the target molecule is expected to significantly

increase its polarity, leading to a higher melting point and greater water solubility compared to

its monosubstituted or alkylated analogs.

Part 2: Synthesis and Purification
While various methods exist for constructing the thiazole ring, a practical and efficient route to

4,5-Di(hydroxymethyl)thiazole for a research setting involves the chemical reduction of a

readily available precursor, diethyl thiazole-4,5-dicarboxylate. This approach leverages a

common and reliable transformation in organic synthesis.

Proposed Synthetic Pathway: Reduction of a Di-ester
The core of this synthesis is the reduction of two ester functional groups to primary alcohols.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its

high reactivity, which ensures complete conversion where milder reagents might fail.

Caption: Proposed synthesis of 4,5-Di(hydroxymethyl)thiazole.

Causality Behind Experimental Choices:
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Starting Material: Diethyl thiazole-4,5-dicarboxylate is an ideal precursor. It can be

synthesized via established methods, such as the Hantzsch thiazole synthesis, and the ethyl

ester groups are excellent leaving groups during the reduction.

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing

agent capable of converting esters to primary alcohols with high efficiency. Its use

necessitates anhydrous conditions as it reacts violently with water.

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is inert to LiAlH₄ and

effectively solubilizes both the starting ester and the intermediate alkoxide species.

Workup (Quenching): A sequential addition of water, followed by aqueous sodium hydroxide,

and then more water (a Fieser workup) is a standard and safe method for quenching excess

LiAlH₄. This procedure is crucial for decomposing the reactive hydride and precipitating the

aluminum salts as a filterable solid, simplifying the product isolation.

Experimental Protocol: Synthesis and Purification
This protocol describes a self-validating system for the synthesis, workup, and purification of

the target compound.

Materials:

Diethyl thiazole-4,5-dicarboxylate

Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Ethyl Acetate and Methanol (for chromatography)

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen

or argon balloon).
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Workflow Diagram:

Setup: Flame-dry flask under N₂ atmosphere

Add LiAlH₄ to anhydrous THF

Cool reaction to 0°C (ice bath)

Slowly add solution of diester in THF

Warm to RT and stir until completion (TLC monitoring)

Cool to 0°C and cautiously quench (H₂O, NaOH, H₂O)

Filter off aluminum salts, wash with THF/EtOAc

Combine filtrates and dry over Na₂SO₄

Concentrate under reduced pressure

Purify crude product via silica gel chromatography

Characterize pure fractions (NMR, MS)

Click to download full resolution via product page
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Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature

under a stream of nitrogen.

Reagent Addition: Anhydrous THF is added to the flask via cannula, followed by the portion-

wise addition of LiAlH₄ (2.5 equivalents). The resulting slurry is cooled to 0 °C in an ice-water

bath.

Substrate Addition: Diethyl thiazole-4,5-dicarboxylate (1 equivalent) is dissolved in

anhydrous THF and added to the dropping funnel. This solution is then added dropwise to

the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10

°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer

Chromatography (TLC) until the starting material is fully consumed.

Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the

sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and

finally water (3X mL), where X is the mass of LiAlH₄ in grams. Vigorous stirring is

maintained.

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through

a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate.

Drying and Concentration: The combined organic filtrates are dried over anhydrous sodium

sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Purification: The crude solid is purified by flash column chromatography on silica gel, using a

gradient elution system (e.g., 0% to 10% methanol in ethyl acetate) to isolate the pure 4,5-
Di(hydroxymethyl)thiazole.
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Part 3: Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized product is achieved through a

combination of spectroscopic techniques. While experimental spectra are not readily available

in the literature, the following table outlines the expected signals based on the known effects of

substituents on the thiazole ring.

Table 3: Predicted Spectroscopic Data for 4,5-Di(hydroxymethyl)thiazole
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Technique Parameter
Predicted Value /
Observation

Assignment

¹H NMR Chemical Shift (δ) ~8.8 ppm H at C2 (thiazole ring)

(400 MHz, DMSO-d₆) Multiplicity Singlet

Integration 1H

Chemical Shift (δ) ~4.7 ppm -CH₂OH at C4

Multiplicity Doublet

Integration 2H

Chemical Shift (δ) ~4.6 ppm -CH₂OH at C5

Multiplicity Doublet

Integration 2H

Chemical Shift (δ) ~5.5 ppm -CH₂OH (both)

Multiplicity
Triplet (couples to

CH₂)

Integration 2H

¹³C NMR Chemical Shift (δ) ~155 ppm C2 (thiazole ring)

(100 MHz, DMSO-d₆) Chemical Shift (δ) ~148 ppm C4 (thiazole ring)

Chemical Shift (δ) ~130 ppm C5 (thiazole ring)

Chemical Shift (δ) ~55 ppm -CH₂OH at C4

Chemical Shift (δ) ~54 ppm -CH₂OH at C5

FT-IR Wavenumber (cm⁻¹)
3400-3200 cm⁻¹

(broad, strong)
O-H stretch (alcohol)

(ATR) Wavenumber (cm⁻¹) ~3100 cm⁻¹ (medium) C-H stretch (aromatic)

Wavenumber (cm⁻¹) ~2900 cm⁻¹ (medium) C-H stretch (aliphatic)

Wavenumber (cm⁻¹) ~1050 cm⁻¹ (strong)
C-O stretch (primary

alcohol)
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MS (ESI+) m/z 146.02 [M+H]⁺

m/z 168.00 [M+Na]⁺

Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CD₃OD).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Transfer: Transfer the solution to a clean 5 mm NMR tube.

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher

field NMR spectrometer.[10]

Analysis: Process the data to determine chemical shifts, coupling constants, and integrations

to confirm the proposed structure.

Part 4: Applications in Drug Discovery and Organic
Synthesis
The synthetic utility of 4,5-Di(hydroxymethyl)thiazole stems from its two primary alcohol

functional groups, which can be independently or simultaneously transformed into a variety of

other functionalities.

Role as a Bifunctional Synthon: The twin hydroxymethyl groups are versatile handles for further

synthetic elaboration. They can be:

Oxidized to form the corresponding dialdehyde or dicarboxylic acid, which are precursors for

heterocycle formation or peptide coupling.

Converted to Halides (e.g., -CH₂Br or -CH₂Cl) to enable nucleophilic substitution or cross-

coupling reactions (e.g., Suzuki, Sonogashira).
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Esterified or Etherified to introduce new side chains, modify solubility, or act as protecting

groups.

4,5-Di(hydroxymethyl)thiazole

4,5-Diformylthiazole

Oxidation (e.g., PCC, DMP)

Thiazole-4,5-dicarboxylic acid

Oxidation (e.g., KMnO₄, Jones)

4,5-Bis(bromomethyl)thiazole

Halogenation (e.g., PBr₃)

Diesters / Diethers

Esterification / Etherification

Click to download full resolution via product page

Caption: Potential synthetic transformations of the hydroxymethyl groups.

Scaffold for Bioactive Molecules: The thiazole core is a proven pharmacophore in a multitude of

therapeutic areas.[1][4] By using 4,5-Di(hydroxymethyl)thiazole as a central scaffold,

medicinal chemists can systematically build out novel molecular entities. For example,

attaching different pharmacophoric groups to each of the two functional handles allows for the

exploration of structure-activity relationships (SAR) in a defined and rigid spatial orientation, a

key strategy in rational drug design.[11] This approach is valuable for developing new

anticancer, antibacterial, or anti-inflammatory agents.[3][4][12]

Conclusion
4,5-Di(hydroxymethyl)thiazole represents a potent and versatile, yet underutilized, building

block in synthetic chemistry. While not a common commodity chemical, its straightforward

synthesis from dicarboxylate precursors makes it readily accessible to the research community.

Its bifunctional nature provides a rigid scaffold upon which complex molecular architectures can

be constructed, making it an attractive starting point for creating new chemical probes,

materials, and therapeutic candidates. This guide provides the foundational knowledge—from

synthesis to characterization and potential application—to empower researchers to incorporate

this valuable synthon into their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9655236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://www.sysrevpharm.org/articles/synthesis-and-medicinal-attributes-of-thiazole-derivatives-a-review.pdf
https://www.researchgate.net/publication/348310059_Synthesis_And_Medicinal_Attributes_Of_Thiazole_Derivatives_A_Review
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-thiazole.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-thiazole.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8119430.htm
https://aksci.com/item_detail.php?cat=J90723
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-5-_2-hydroxyethyl_thiazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-5-_2-hydroxyethyl_thiazole
http://www.demonchyaromatics.com/en/products/4-methyl-5-hydroxy-ethyl-thiazole/
https://aseestant.ceon.rs/index.php/bnsr/article/download/31265/17987/
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh95e0896e?context=bbe
https://www.researchgate.net/figure/The-H-C-NMR-spectra-of-thiazole-derivative-10d_fig4_368917636
https://www.benchchem.com/product/b1512696#4-5-di-hydroxymethyl-thiazole-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1512696#4-5-di-hydroxymethyl-thiazole-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1512696#4-5-di-hydroxymethyl-thiazole-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1512696#4-5-di-hydroxymethyl-thiazole-cas-number-and-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b1512696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

